molecular formula C14H20O2 B12879751 2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one CAS No. 89225-06-9

2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one

Cat. No.: B12879751
CAS No.: 89225-06-9
M. Wt: 220.31 g/mol
InChI Key: HKKSSGLLPZUKMA-UHFFFAOYSA-N
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Description

2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a butyl chain bearing a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with a suitable butyl halide derivative that contains the 5-methylfuran moiety. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentanone and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the use of high-pressure reactors can help achieve the desired reaction conditions more effectively.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(5-methylfuran-2-yl)ethyl)cyclopentanone
  • 2-(1-(5-methylfuran-2-yl)propyl)cyclopentanone
  • 2-(1-(5-methylfuran-2-yl)butyl)cyclohexanone

Uniqueness

2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone is unique due to the specific combination of the cyclopentanone ring and the 5-methylfuran moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the furan ring enhances its ability to participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry applications.

Properties

CAS No.

89225-06-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)butyl]cyclopentan-1-one

InChI

InChI=1S/C14H20O2/c1-3-5-12(11-6-4-7-13(11)15)14-9-8-10(2)16-14/h8-9,11-12H,3-7H2,1-2H3

InChI Key

HKKSSGLLPZUKMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCCC1=O)C2=CC=C(O2)C

Origin of Product

United States

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